N-[4-(Tert-butyl)benzyl]-4-(tetrahydro-2-furanylmethoxy)aniline
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.28 | Singlet | 9H | tert-butyl (C(CH3)3) |
| 1.80–2.10 | Multiplet | 4H | Tetrahydrofuran C3 and C4 protons |
| 3.70–3.90 | Multiplet | 3H | Tetrahydrofuran C5 and O–CH2– |
| 4.50 | Singlet | 2H | Benzyl methylene (–CH2–NH–) |
| 6.60–7.20 | Multiplet | 8H | Aromatic protons (two benzene rings) |
| δ (ppm) | Assignment |
|---|---|
| 24.9 | tert-butyl (C(CH3)3) |
| 31.5 | Tetrahydrofuran C3 and C4 |
| 67.8 | O–CH2– (methoxy) |
| 77.2 | Tetrahydrofuran C2 |
| 114–150 | Aromatic carbons |
Properties
IUPAC Name |
N-[(4-tert-butylphenyl)methyl]-4-(oxolan-2-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO2/c1-22(2,3)18-8-6-17(7-9-18)15-23-19-10-12-20(13-11-19)25-16-21-5-4-14-24-21/h6-13,21,23H,4-5,14-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQPLKALBJQVKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CNC2=CC=C(C=C2)OCC3CCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(Tert-butyl)benzyl]-4-(tetrahydro-2-furanylmethoxy)aniline, with the CAS number 1040690-44-5, is a synthetic organic compound notable for its potential biological activities. This compound features a complex structure that includes a tert-butyl group, a benzyl moiety, and a tetrahydrofuran-derived methoxy group, contributing to its pharmacological properties.
- Molecular Formula : C22H29NO2
- Molecular Weight : 339.47 g/mol
- Structural Characteristics : The presence of the tert-butyl group enhances lipophilicity, while the tetrahydrofuran ring may influence its interaction with biological targets.
Research indicates that this compound exhibits various biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. In vitro assays have shown its effectiveness against several cancer cell lines, indicating potential as an anticancer agent.
- Anti-inflammatory Activity : The compound has been observed to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines. This suggests its utility in treating inflammatory conditions.
- Neuroprotective Effects : Some studies have indicated that it may protect neuronal cells from oxidative stress, potentially offering benefits in neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Inhibits growth in multiple cancer cell lines | |
| Anti-inflammatory | Reduces cytokine levels in vitro | |
| Neuroprotective | Protects against oxidative stress |
Detailed Research Findings
-
Anticancer Studies :
- A study conducted on breast and colon cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at certain concentrations). The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
-
Anti-inflammatory Mechanism :
- In a model of lipopolysaccharide (LPS)-induced inflammation, administration of this compound led to decreased levels of TNF-alpha and IL-6, suggesting it may inhibit NF-kB signaling pathways.
-
Neuroprotective Effects :
- In neuroblastoma models, the compound showed promise in reducing neuronal apoptosis under oxidative stress conditions induced by hydrogen peroxide.
Safety and Toxicology
While preliminary findings are promising, comprehensive toxicological assessments are necessary to evaluate the safety profile of this compound. Current data indicate mild irritant properties; however, long-term studies are required to ascertain any potential adverse effects.
Scientific Research Applications
Medicinal Chemistry
N-[4-(Tert-butyl)benzyl]-4-(tetrahydro-2-furanylmethoxy)aniline has been investigated for its potential use in drug development, particularly as a pharmaceutical intermediate. Its unique structure may contribute to the synthesis of novel therapeutic agents targeting various diseases.
Case Study: Synthesis of Anticancer Agents
Research has indicated that derivatives of this compound can be synthesized to enhance anticancer activity. For instance, modifications to the tetrahydrofuran moiety have shown promise in increasing selectivity towards cancer cells while minimizing toxicity to normal cells.
Materials Science
In materials science, this compound can serve as a building block for the development of advanced materials, such as polymers and composites with specific mechanical and thermal properties.
Case Study: Polymer Development
Studies have demonstrated that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength, making it suitable for high-performance applications.
Environmental Studies
The compound's potential applications extend to environmental chemistry, where it could be utilized in the development of sensors for detecting pollutants or as a part of remediation strategies for contaminated sites.
Case Study: Pollutant Detection
Recent research has explored the use of this compound in creating sensitive detection methods for environmental pollutants. Its chemical properties allow for selective binding to certain contaminants, facilitating their identification and quantification.
Comparison with Similar Compounds
Structural Features and Modifications
The following table summarizes key structural analogs, highlighting differences in substituents and their positions:
Key Observations :
- Bulkiness vs. Flexibility : The tert-butyl group in the target compound enhances steric hindrance compared to isopropyl () or fluoro substituents (). This may reduce solubility but improve thermal stability.
- Dual THF-methoxy Groups : The compound in features two THF-methoxy groups, increasing hydrophilicity and molecular weight (383.5 g/mol vs. 366.5 g/mol for the target).
Physicochemical Properties
Limited solubility and stability data are available for these compounds. However:
- Solubility : The boronate ester analog in (CAS 935480-19-6) is soluble in dimethyl sulfoxide (DMSO), suggesting that polar aprotic solvents may dissolve similar compounds .
- Stability : Compounds with tert-butyl groups (e.g., ) are typically stable under ambient conditions but may degrade under strong acidic/basic environments due to the labile benzylamine linkage.
Preparation Methods
Synthesis of 4-(Tetrahydro-2-furanylmethoxy)aniline Intermediate
- Starting material : 4-aminophenol or 4-nitrophenol derivatives.
- Step : The phenolic hydroxyl group is alkylated with a tetrahydro-2-furanylmethyl halide (e.g., tetrahydro-2-furanylmethyl bromide or chloride).
- Reagents and conditions :
- Base such as potassium carbonate or sodium hydride to deprotonate the phenol,
- Solvent like dimethylformamide (DMF) or tetrahydrofuran (THF),
- Controlled temperature (room temperature to reflux),
- Reaction time typically several hours.
- Outcome : Formation of 4-(tetrahydro-2-furanylmethoxy)aniline or its nitro precursor, which can be reduced if necessary.
Introduction of the N-[4-(Tert-butyl)benzyl] Group
- Method : Reductive amination or nucleophilic substitution on the aniline nitrogen.
- Typical reagents :
- 4-(tert-butyl)benzaldehyde or 4-(tert-butyl)benzyl halide,
- Reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)3) for reductive amination,
- Alternatively, palladium-catalyzed amination reactions may be employed.
- Conditions :
- Mild acidic or neutral conditions for reductive amination,
- Solvents like dichloromethane (DCM) or methanol,
- Reaction temperature from 0 °C to room temperature,
- Reaction times ranging from 1 to 24 hours depending on the method.
- Result : Formation of the target compound this compound.
Purification
- Common purification techniques include column chromatography using silica gel,
- Crystallization from suitable solvents,
- Verification of purity by NMR, HPLC, and mass spectrometry.
Representative Reaction Scheme
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | 4-aminophenol + tetrahydro-2-furanylmethyl bromide | K2CO3, DMF, reflux | 4-(tetrahydro-2-furanylmethoxy)aniline |
| 2 | 4-(tetrahydro-2-furanylmethoxy)aniline + 4-(tert-butyl)benzaldehyde | NaBH(OAc)3, DCM, rt | This compound |
Research Findings and Optimization Notes
- Base selection : Sodium hydride provides efficient deprotonation of phenol for alkylation but requires careful handling due to reactivity.
- Solvent effects : Polar aprotic solvents like DMF favor alkylation; however, THF can be used to moderate reaction rates.
- Reductive amination efficiency : Sodium triacetoxyborohydride is preferred for its selectivity and mildness, minimizing side reactions.
- Catalytic methods : Palladium-catalyzed Buchwald-Hartwig amination can be an alternative for N-alkylation, offering high yields and functional group tolerance.
- Reaction monitoring : TLC and HPLC are used to track reaction progress; NMR confirms structural integrity of intermediates and final product.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Phenol alkylation base | K2CO3, NaH | NaH more reactive, K2CO3 safer |
| Alkylation solvent | DMF, THF | DMF preferred for solubility |
| Alkylation temperature | 25–80 °C | Reflux for faster reaction |
| Reductive amination reagent | NaBH(OAc)3 | Selective for imine reduction |
| Reductive amination solvent | DCM, MeOH | DCM preferred for solubility |
| Reaction time | 2–24 hours | Depends on scale and conditions |
| Purification | Silica gel chromatography | Crystallization if feasible |
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., tert-butyl singlet at ~1.3 ppm, aniline NH resonance at ~5.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals from the benzyl and tetrahydrofuran groups .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks, as demonstrated in structurally similar 4-methoxy-N-(4-nitrobenzyl)aniline derivatives .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~423 Da) .
How does the compound’s solubility and stability vary under different experimental conditions?
Q. Basic Research Focus
- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Addition of tert-butyl groups enhances lipid solubility, critical for cell-membrane penetration in biological assays .
- Stability : Degrades under strong acidic/basic conditions due to hydrolysis of the aniline or ether linkages. Store at 2–8°C in inert atmospheres to prevent oxidation .
What mechanistic insights explain the reactivity of the tert-butylbenzyl and tetrahydrofuranmethoxy moieties in cross-coupling reactions?
Q. Advanced Research Focus
- Steric Effects : The tert-butyl group hinders electrophilic aromatic substitution but facilitates radical stabilization in photochemical reactions .
- Ether Linkage Reactivity : The tetrahydrofuranmethoxy group participates in oxidative ring-opening reactions (e.g., with mCPBA) to form diols, which can be further functionalized .
- Computational Modeling : DFT studies (e.g., Gaussian 09) predict charge distribution, guiding site-selective modifications .
How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?
Q. Advanced Research Focus
- Core Modifications : Synthesize analogs with varying tert-butyl positions or substituted tetrahydrofuran rings (e.g., 3-methyltetrahydrofuran) to assess steric/electronic effects .
- Biological Assays : Test inhibition of kinase targets (e.g., EGFR) using fluorescence polarization assays. Correlate IC₅₀ values with logP (calculated via ChemDraw) to evaluate hydrophobicity-activity trends .
How should researchers address contradictions in spectroscopic data between synthetic batches?
Q. Advanced Research Focus
- Data Validation : Compare NMR spectra with computational predictions (e.g., ACD/Labs or MestReNova). Discrepancies in NH proton shifts may indicate residual solvents or tautomerization .
- Batch Analysis : Use HPLC-MS to detect impurities (e.g., de-alkylated byproducts) and optimize purification protocols .
- Collaborative Reproducibility : Share raw data (e.g., via CCDC for crystallography, 2032776 ) to validate structural assignments.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
